molecular formula C12H14N2O2 B13331608 (S)-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one

(S)-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one

Cat. No.: B13331608
M. Wt: 218.25 g/mol
InChI Key: AQUCFNWAKHUVQN-LLVKDONJSA-N
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Description

(S)-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isobenzofuran and piperazine derivatives.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

    Steps: The process may involve multiple steps, including nucleophilic substitution, cyclization, and purification techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (S)-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    ®-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one: The enantiomer of the compound, which may have different biological activities.

    Isobenzofuran derivatives: Other compounds in this class with varying substituents on the isobenzofuran ring.

Uniqueness

(S)-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one is unique due to its specific stereochemistry and the presence of the piperazine moiety, which may confer distinct biological properties compared to other isobenzofuran derivatives.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5-[(2S)-piperazin-2-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H14N2O2/c15-12-10-2-1-8(5-9(10)7-16-12)11-6-13-3-4-14-11/h1-2,5,11,13-14H,3-4,6-7H2/t11-/m1/s1

InChI Key

AQUCFNWAKHUVQN-LLVKDONJSA-N

Isomeric SMILES

C1CN[C@H](CN1)C2=CC3=C(C=C2)C(=O)OC3

Canonical SMILES

C1CNC(CN1)C2=CC3=C(C=C2)C(=O)OC3

Origin of Product

United States

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